molecular formula C7H13IN2O3 B1212890 N(sup 5)-(Iodoacetyl)-L-ornithine CAS No. 35748-65-3

N(sup 5)-(Iodoacetyl)-L-ornithine

Cat. No. B1212890
CAS RN: 35748-65-3
M. Wt: 300.09 g/mol
InChI Key: ZDWGLSKCVZNFLT-YFKPBYRVSA-N
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Description

Synthesis Analysis

While specific details on the synthesis of N(sup 5)-(Iodoacetyl)-L-ornithine are not readily available, similar compounds like Nδ-(Phosphonacetyl)-L-ornithine have been synthesized and studied for their inhibitory effects on enzymes like ornithine carbamoyltransferase. These synthesis methods typically involve the derivatization of the amino acid's side chain to introduce the desired functional group, followed by purification steps to isolate the target compound (Mori, Aoyagi, Tatibana, Ishikawa, & Ishii, 1977).

Scientific Research Applications

Improved L-ornithine Production

  • Enhanced Biosynthesis in Corynebacterium: Metabolic engineering of Corynebacterium crenatum and Corynebacterium glutamicum strains has significantly improved L-ornithine production. These studies involved modifying biosynthetic pathways, such as blocking competing pathways and enhancing the flux towards L-ornithine synthesis, demonstrating the potential for increased industrial production of L-ornithine (Shu et al., 2018) (Kim et al., 2015).

Radiosynthesis for PET Imaging

  • N^5-[18F]Fluoroacetylornithine for PET Imaging: A derivative of ornithine, N^5-[18F]fluoroacetylornithine, has been synthesized for PET imaging of ornithine decarboxylase in malignant tumors, demonstrating the application of ornithine derivatives in medical diagnostics and research on cancer metabolism (Turkman et al., 2011).

Metabolic Engineering for L-ornithine Production

  • Systematic Engineering in C. glutamicum: Various studies have systematically engineered Corynebacterium glutamicum strains to enhance L-ornithine production, highlighting the role of metabolic engineering in optimizing production pathways for industrial applications (Zhang et al., 2018).

Role in Stress Response

  • Orally Administered L-ornithine and Stress Reduction: L-ornithine, when orally administered, has shown potential in reducing stress-induced activation of the hypothalamic-pituitary-adrenal axis in mice, suggesting its application in stress management and neurological research (Kurata et al., 2012).

Drought Tolerance in Plants

  • L-ornithine in Improving Drought Tolerance: The application of L-ornithine in sugar beet plants has been explored for its role in improving drought tolerance, indicating the potential use of amino acids in agricultural biotechnology to enhance crop resilience against environmental stresses (Hussein et al., 2019).

properties

IUPAC Name

(2S)-2-amino-5-[(2-iodoacetyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWGLSKCVZNFLT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957150
Record name N~5~-(1-Hydroxy-2-iodoethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(sup 5)-(Iodoacetyl)-L-ornithine

CAS RN

35748-65-3
Record name 2-Amino-5-iodoacetamidopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035748653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-(1-Hydroxy-2-iodoethylidene)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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